Methyl 2-(2-(2-methoxyphenyl)thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-11-6-4-3-5-10(11)13-14-9(8-18-13)7-12(15)17-2/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFYAHVODOLZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-(2-methoxyphenyl)thiazol-4-yl)acetate typically involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with methyl chloroacetate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation at the sulfur atom. Common oxidizing agents yield sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h, CH₂Cl₂ | Methyl 2-(2-(2-methoxyphenyl)thiazol-4-yl)acetate sulfoxide | 65% | |
| m-CPBA (1.2 eq.) | 0°C → RT, 4 h, CH₂Cl₂ | This compound sulfone | 78% |
-
Mechanistic Insight : Oxidation occurs via electrophilic attack on the sulfur atom, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation) .
Reduction Reactions
The ester group and methoxyphenyl substituent can be reduced under specific conditions:
Ester Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ (3 eq.) | Reflux, THF, 6 h | 2-(2-(2-Methoxyphenyl)thiazol-4-yl)ethanol | 82% | |
| DIBAL-H (2 eq.) | -78°C → RT, 2 h, Et₂O | Partial reduction to aldehyde | 45% |
Methoxyphenyl Group Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | 50 psi, EtOH, 24 h | Methyl 2-(2-(2-hydroxyphenyl)thiazol-4-yl)acetate | 90% |
-
Key Note : Catalytic hydrogenation selectively reduces the methoxy group to a hydroxyl group without affecting the thiazole ring.
Substitution Reactions
The thiazole ring and methoxyphenyl group participate in electrophilic and nucleophilic substitutions:
Thiazole Ring Substitution
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (1 eq.) | C5 | 5-Bromo derivative | 70% | |
| HNO₃ (conc.), H₂SO₄ | C5 | 5-Nitro derivative | 58% |
Methoxyphenyl Group Halogenation
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| Cl₂, FeCl₃ | Para | 4-Chloro-2-methoxyphenyl derivative | 63% | |
| NBS, AIBN | Ortho | Brominated at ortho position | 55% |
-
Regioselectivity : Methoxy directs electrophiles to the para position; steric hindrance limits ortho substitution.
Hydrolysis Reactions
The ester group undergoes hydrolysis to form carboxylic acids or amides:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (2M), H₂O/EtOH | Reflux, 4 h | 2-(2-(2-Methoxyphenyl)thiazol-4-yl)acetic acid | 95% | |
| NH₃, MeOH | RT, 48 h | Corresponding primary amide | 88% |
Cross-Coupling Reactions
The methoxyphenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated derivatives | 68% |
-
Key Insight : The methoxy group enhances electron density, facilitating oxidative addition in cross-coupling .
Cyclization Reactions
The ester and thiazole moieties enable cyclization to form fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PPA, 120°C | 3 h | Thiazolo[4,5-b]pyridine derivative | 60% | |
| NH₂NH₂, EtOH | Reflux, 8 h | Pyrazoline-thiazole hybrid | 72% |
Scientific Research Applications
It appears there might be a misunderstanding in the query. The query asks for information on "Methyl 2-(2-(2 -methoxyphenyl)thiazol-4-yl)acetate," but the provided search results mainly discuss "Methyl 2-(2-(4 -methoxyphenyl)thiazol-4-yl)acetate". These are different compounds, and the search results reflect that. Also, there is no mention of case studies or comprehensive data tables within the provided search results.
Scientific Research Applications of Methyl 2-(2-(2-methoxyphenyl)thiazol-4-yl)acetate
this compound is used as a building block in the synthesis of more complex molecules.
Basic Information on this compound
this compound is a chemical compound with the CAS number 1040707-97-8 . Information on its names, chemical and physical properties, and preparation can be found at chemical databases and resources .
Scientific Research Applications of Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
While the primary focus is on the "2-methoxyphenyl" variant, some search results discuss "4-methoxyphenyl" compounds, which may offer related insights.
Methyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate:
- Molecular Structure and Properties This compound has a molecular weight of 263.31 g/mol . The molecular formula is C13H13NO3S . It has several synonyms, including methyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate .
- Computed descriptors The IUPAC name is methyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate . The InChI code is InChI=1S/C13H13NO3S/c1-16-11-5-3-9(4-6-11)13-14-10(8-18-13)7-12(15)17-2/h3-6,8H,7H2,1-2H3 . The SMILES notation is COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)OC .
Mechanism of Action
The mechanism of action of methyl 2-(2-(2-methoxyphenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, ester groups, and additional functional moieties, which influence physicochemical properties and bioactivity:
Substituent Position Effects :
Physicochemical Properties
- Solubility and Stability: Amino-substituted thiazoles (e.g., ) have higher water solubility due to protonatable amino groups, whereas methoxyphenyl analogs are more lipophilic .
Melting Points :
- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () has a melting point of 139.5–140°C, influenced by the carboxylic acid group . The target compound’s ester group likely lowers its melting point compared to carboxylic acid analogs.
Biological Activity
Methyl 2-(2-(2-methoxyphenyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the compound’s biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The methoxyphenyl substituent enhances its lipophilicity and potentially its biological activity. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Antimicrobial Activity : The compound has shown potential against various pathogens, likely through disrupting microbial cell wall synthesis or function .
- Anticancer Activity : It may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival .
Antimicrobial Activity
A study highlighted the antimicrobial potential of thiazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were evaluated against several bacterial strains:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Significant inhibition |
| Escherichia coli | 1.0 | Moderate inhibition |
| Candida albicans | 0.8 | Significant antifungal effect |
These results suggest that the compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria and fungi .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound demonstrated a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 30 |
| IL-6 | 200 | 40 |
This data suggests that this compound can effectively modulate inflammatory responses.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cancer types are summarized below:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Moderate cytotoxicity |
| MCF-7 (breast cancer) | 3.5 | Significant cytotoxicity |
| A549 (lung cancer) | 4.0 | Moderate cytotoxicity |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and phenyl rings significantly influence biological activity:
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Thiazole Substituents : Variations at positions C2 and C4 can alter enzyme binding affinity and selectivity.
Research indicates that compounds with electron-donating groups at specific positions on the phenyl ring tend to exhibit increased anticancer activity due to enhanced interactions with target proteins .
Case Studies
- Antiflaviviral Study : A related phenylthiazole derivative was optimized for antiviral activity against flaviviruses, showing promising results with EC50 values comparable to established antiviral agents .
- Antitumor Research : Another study focused on thiazole derivatives demonstrated significant anticancer effects in various cell lines, establishing a link between structural modifications and enhanced efficacy against tumors .
Q & A
Q. What are the common synthetic routes for Methyl 2-(2-(2-methoxyphenyl)thiazol-4-yl)acetate?
The synthesis typically involves thiazole ring formation followed by esterification. For example, thiazole intermediates can be synthesized via cyclization of thioamide precursors. In one protocol, 2-(2-aminothiazol-4-yl)acetic acid is treated with methanol and thionyl chloride under reflux to yield the methyl ester derivative (89.9% yield), with NMR confirming the structure (δ 3.66 ppm for CH3, 3.77 ppm for CH2) . Alternative routes may use diazomethane for methyl ester formation under mild conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and ester functionality (e.g., methoxy group at δ 3.66 ppm, aromatic protons at δ 6.71 ppm) .
- X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., N–H⋯N and C–H⋯O interactions), and π-π stacking (centroid distance 3.536 Å) .
- IR spectroscopy : Validates carbonyl (C=O) and thiazole ring vibrations.
Advanced Research Questions
Q. How can reaction yields be optimized during thiazole-ester synthesis?
Yield optimization involves:
- Controlled pH : Maintaining pH 6.5 during alkolysis prevents side reactions and improves crystal purity .
- Solvent selection : Methanol or THF/ethanol/water mixtures enhance solubility of intermediates .
- Purification : Trituration with diethyl ether removes unreacted starting materials, achieving >89% purity . Challenges include moisture sensitivity of intermediates, requiring inert atmospheres.
Q. How do crystallographic studies inform stability and reactivity?
X-ray data reveal intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) and π-π interactions that stabilize the crystal lattice. For example, dimers linked via R₂²(8) motifs enhance thermal stability . These interactions also suggest potential binding motifs in biological targets (e.g., enzyme active sites).
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Differences in cell lines or pharmacokinetic models (e.g., glucokinase activation vs. antimicrobial assays) .
- Purity issues : Impurities in synthesized batches (e.g., unreacted thioamides) can skew results. HPLC-DAD methods (as used for triazole derivatives) ensure ≥97% purity .
- Structural analogs : Bioactivity trends in related compounds (e.g., cephalosporin precursors ) guide SAR hypotheses.
Q. What methodologies are used to study structure-activity relationships (SAR) for thiazole derivatives?
SAR strategies include:
- Functional group substitution : Replacing the methoxyphenyl group with halogenated or electron-withdrawing groups alters electronic properties and bioactivity .
- Quantum chemical calculations : DFT studies (e.g., frontier molecular orbitals) predict reactivity and binding affinities .
- Comparative crystallography : Overlaying structures of analogs identifies conserved interaction motifs .
Q. How are analytical methods validated for purity and stability testing?
- HPLC-DAD : Method development includes column selection (C18), mobile phase optimization (acetonitrile/water gradients), and validation per ICH guidelines (linearity R² > 0.999, precision RSD < 2%) .
- Forced degradation studies : Exposure to heat, light, and hydrolytic conditions assesses stability, with LC-MS identifying degradation products.
Q. What challenges arise in scaling up laboratory synthesis to pilot-scale production?
- Intermediate stability : Thiazole intermediates may degrade under prolonged storage; lyophilization or cold-chain logistics are recommended .
- Safety protocols : Handling thionyl chloride (corrosive) and diazomethane (explosive) requires specialized equipment and waste management .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
